molecular formula C18H25N3O B5609330 1-(tert-butyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

1-(tert-butyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B5609330
M. Wt: 299.4 g/mol
InChI Key: RGYWMSGNNNCCKW-UHFFFAOYSA-N
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Description

1-(tert-butyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method involves the formation of the imidazole ring followed by the introduction of the tert-butyl and propyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(tert-butyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(tert-butyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity. This binding can inhibit or activate certain biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
  • tert-Butyl 3-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate

Uniqueness

1-(tert-butyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is unique due to its specific substitution pattern on the imidazole ring and the presence of both tert-butyl and propyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other imidazole derivatives.

Properties

IUPAC Name

1-tert-butyl-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c1-5-10-20-15-9-7-6-8-14(15)19-17(20)13-11-16(22)21(12-13)18(2,3)4/h6-9,13H,5,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYWMSGNNNCCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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